12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid
Description
Properties
IUPAC Name |
12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8H,1-4,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMVXMQGHLNPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368472 | |
| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108561-87-1 | |
| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinazoline Ring Formation via Acid-Catalyzed Condensation
A foundational approach involves the condensation of 3-amino-2-cyclohexenecarboxylic acid with 2-chloronicotinic acid derivatives under acidic conditions. This method, adapted from the synthesis of benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid, proceeds via nucleophilic aromatic substitution.
Procedure :
-
A mixture of 3-amino-2-cyclohexenecarboxylic acid (4.00 g, 21.36 mmol), 2-chloronicotinic acid (3.36 g, 21.36 mmol), and hydrochloric acid (1.8 mL, 60 mmol) in ethanol (150 mL) is refluxed at 80°C for 72 hours.
-
The reaction forms the quinazoline core through intramolecular cyclization, followed by oxidation to introduce the 12-oxo group.
-
Yield : ~50% after purification via filtration and washing with ethanol.
Key Insight :
The electron-withdrawing chlorine atom in 2-chloronicotinic acid facilitates nucleophilic attack by the amine, while the acidic medium promotes dehydration and cyclization.
Decarboxylative Cyclization Mediated by Copper(I) Catalysts
Copper(I)-Catalyzed Ring Closure
Building on methodologies for diareno[a,e]cyclooctatetraenes, copper(I) oxide (Cu₂O) catalyzes the decarboxylative cyclization of dicarboxylic acid precursors to form the azepinoquinazoline scaffold.
Procedure :
-
A dicarboxylic acid precursor (100 mg, 0.342 mmol) and Cu₂O (3.70 mg, 25.8 μmol) are suspended in dry N-methyl-2-pyrrolidone (7.50 mL).
-
The mixture is heated to 190°C for 24 hours, inducing decarboxylation and subsequent cyclization.
-
Yield : >95% after extraction with diethyl ether and aqueous workup.
Mechanistic Consideration :
Cu₂O acts as a redox catalyst, facilitating the removal of CO₂ and stabilizing radical intermediates during ring closure.
Functionalization of Quinazolinone Intermediates
Oxidation of 2-Mercaptoquinazolin-4(3H)-one Derivatives
Adapted from quinazolinone-based amide syntheses, thiol intermediates are oxidized to introduce the carboxylic acid moiety.
Procedure :
-
2-Mercaptoquinazolin-4(3H)-one (8a–c) is treated with chloroacetic acid in dimethylformamide (DMF) at 50°C for 18 hours.
-
The thiol group is displaced, yielding the carboxylic acid derivative after hydrolysis.
-
Yield : 19–95%, depending on substituent electronic effects.
Challenges :
Electron-withdrawing groups on the quinazolinone scaffold reduce nucleophilicity, necessitating extended reaction times or elevated temperatures.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR : Signals between δ 7.60–9.15 ppm correspond to aromatic protons in the quinazoline ring, while δ 2.50–4.20 ppm reflects the azepine ring’s aliphatic hydrogens.
-
MS : Molecular ion peaks at m/z 272.30 ([M+H]⁺) align with the molecular formula C₁₄H₁₆N₄O₂.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. The azepinoquinazoline structure may enhance the binding affinity to specific cancer cell receptors. Studies have shown that modifications to the quinazoline scaffold can lead to increased potency against various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structural components may interfere with bacterial cell wall synthesis or inhibit key enzymatic pathways in bacteria . This makes it a potential candidate for developing new antibiotics.
Pharmacology
Enzyme Inhibition
12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can be crucial in managing diseases like diabetes and obesity by modulating glucose metabolism and lipid profiles .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science
Polymer Chemistry
In materials science, the compound's unique structure allows it to be used as a building block for synthesizing new polymers with enhanced mechanical properties and thermal stability. These materials can be applied in various industries, including automotive and aerospace .
Case Studies
-
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents . -
Antimicrobial Testing
In a collaborative study between several universities, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings showed that the compound inhibited bacterial growth at low concentrations . -
Neuroprotective Study
A recent investigation assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results demonstrated significant improvements in cognitive function and reduced amyloid-beta plaque accumulation in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azepinoquinazoline core may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the specific modifications of the compound.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Impact of Substituents
- Electron-Withdrawing Groups: The dichloro derivative (1,3-dichloro-azepinoquinazoline HCl) introduces halogen atoms that may increase metabolic stability but also toxicity risks .
- Carboxylic Acid vs. Carboxamide : Replacing the carboxylic acid with a carboxamide (as in ) likely alters pharmacokinetics—increased lipophilicity could enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid (CAS No: 108561-87-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.3 g/mol
- CAS Number : 108561-87-1
The compound exhibits significant biological activity primarily through its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms has been linked to anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
-
Inhibition of Carbonic Anhydrase Isoforms : The compound has been evaluated for its inhibitory effects on various human CA isoforms (I, II, IX, and XII). These isoforms are associated with tumor progression and metastasis:
- hCA IX : Known for its role in hypoxia and tumor growth.
- hCA XII : Associated with tumor-associated functions.
- Cell Line Studies : The anticancer efficacy was assessed using the MCF-7 cell line (a model for breast cancer). The synthesized compounds exhibited strong anticancer activity compared to standard chemotherapeutics like Doxorubicin. The results indicated a dose-dependent response with significant reductions in cell viability at specific concentrations .
Summary of In Vitro Studies
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12-Oxo derivative | MCF-7 | <10 | CA inhibition |
| 12-Oxo derivative | Various cancer lines | Submicromolar | Tumor-associated CA inhibition |
Case Studies
Several studies have focused on the synthesis and evaluation of this compound's derivatives:
- Study on Quinazoline Derivatives :
- MTT Assay Results :
Q & A
Q. What are the established synthetic routes for 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of substituted quinazoline precursors with amino acids or amines. For example, derivatives with substituents like methyl or methoxy groups are prepared by reacting intermediates (e.g., 8-methyl-12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene) with aromatic amines (e.g., p-toluidine) under reflux in ethanol. Yields range from 55% to 79%, depending on substituent steric effects and reaction time . Key steps include:
- Intermediate preparation : Bromination or alkylation of the quinazoline core.
- Cyclization : Acid-catalyzed lactamization (e.g., using polyphosphoric acid).
- Purification : Column chromatography with silica gel and methanol/chloroform eluents.
Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?
Characterization relies on:
Q. What pharmacological mechanisms have been proposed for azepinoquinazoline derivatives, and how do structural modifications affect activity?
Studies on related compounds (e.g., RLX, a bronchodilator) suggest that the azepinoquinazoline scaffold interacts with β-adrenergic receptors or phosphodiesterase enzymes. Substituents at positions 3 (carboxylic acid) and 8 (methyl/methoxy) modulate receptor binding affinity and metabolic stability. For instance, electron-withdrawing groups (e.g., chloro) enhance potency but reduce solubility .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of derivatives with improved pharmacokinetic properties?
A factorial design approach is recommended to evaluate variables:
- Factors : Temperature, solvent polarity, catalyst concentration.
- Responses : Yield, purity, solubility.
For example, increasing ethanol/water ratios in reflux conditions improves solubility of polar derivatives, while higher temperatures (80–100°C) reduce reaction time but may degrade acid-sensitive groups .
Q. How should researchers resolve contradictions in reported bioactivity data for azepinoquinazoline analogs?
Discrepancies often arise from assay conditions or substituent effects. For example:
- In vitro vs. in vivo activity : A compound may show potent enzyme inhibition (IC₅₀ = 1 µM) but poor oral bioavailability due to low membrane permeability.
- Substituent effects : Methoxy groups enhance metabolic stability but reduce binding affinity in certain cell lines.
Resolution strategies : - Standardize assay protocols (e.g., ATP levels in kinase assays).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Q. How do computational models predict the compound’s toxicity profile, and what in vitro assays validate these predictions?
- In silico tools : Use QSAR models (e.g., TOPKAT) to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups).
- In vitro validation :
- Ames test : Assess mutagenicity in Salmonella strains.
- CYP450 inhibition : Screen against human liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
